Centbucridine - 82636-28-0

Centbucridine

Catalog Number: EVT-263577
CAS Number: 82636-28-0
Molecular Formula: C17H23ClN2
Molecular Weight: 290.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Centbucridine is a Newer Topical Anaesthetic Compared With Lignocaine.
Synthesis Analysis

Methods and Technical Details

The synthesis of Centbucridine involves a straightforward reaction between 4-chloro-1,2,3,4-tetrahydroacridine and butylamine. This reaction typically occurs in an organic solvent like ethanol or methanol, with the temperature maintained between 60°C and 80°C. After the reaction, purification is achieved through recrystallization to obtain Centbucridine hydrochloride in its pure form.

Industrial Production: In industrial settings, the synthesis follows similar pathways but utilizes larger reactors and more stringent control over reaction conditions to ensure high yield and purity. Quality control measures are rigorously applied to meet pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

Centbucridine has the chemical formula C₁₁H₁₅ClN₂, with a molecular weight of 220.71 g/mol. The structure features a butylamino group attached to a tetrahydroacridine backbone. This specific configuration contributes to its anesthetic properties.

  • Chemical Structure:
    • Molecular Formula: C₁₁H₁₅ClN₂
    • Molecular Weight: 220.71 g/mol
    • CAS Number: 82636-28-0
Chemical Reactions Analysis

Reactions and Technical Details

Centbucridine primarily undergoes substitution reactions due to the presence of the butylamino group. It can also participate in oxidation and reduction reactions under specific conditions.

  • Types of Reactions:
    • Substitution Reactions: Involves nucleophilic or electrophilic reagents where the butylamino group can be substituted with other amines or alkyl groups.
    • Oxidation Reactions: Can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to various oxidized derivatives.
    • Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can convert it to corresponding amine derivatives.
Mechanism of Action

Centbucridine functions by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses that signal pain. This action is similar to other local anesthetics but is characterized by its longer duration of effect compared to lignocaine. The compound's mechanism involves binding to specific sites on the sodium channels, preventing their opening during depolarization .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and organic solvents such as ethanol
  • Melting Point: Data on melting point varies; typically around 200°C.

Chemical Properties

Applications

Centbucridine has several applications in medical practice:

  • Local Anesthetic in Dentistry: It has been effectively used for dental procedures, particularly for patients who cannot tolerate lignocaine or where adrenaline is contraindicated.
  • Ophthalmic Surgery: Proven efficacy in providing anesthesia during eye surgeries.
  • Spinal Blocks: Utilized in regional anesthesia techniques such as subarachnoid blocks due to its favorable pharmacological properties .
Introduction to Centbucridine as a Novel Local Anesthetic Agent

Historical Development and Discovery at the Central Drug Research Institute (CDRI), Lucknow

Centbucridine emerged from the systematic drug development programs at India's premier Central Drug Research Institute (CDRI) in Lucknow, established in 1951 under the Council of Scientific and Industrial Research [5]. Researchers at CDRI's Division of Pharmacology and Medicinal and Process Chemistry designed centbucridine (chemically designated as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride) as part of India's initiative to develop indigenous pharmaceutical agents addressing specific therapeutic needs [4] [6]. The compound was first described in research literature in 1982 after extensive preclinical evaluation through CDRI's multidisciplinary research infrastructure encompassing pharmacology, toxicology, and synthetic chemistry divisions [4].

The development program exemplified CDRI's mission to create novel therapeutic agents through integrated drug discovery. Initial pharmacological characterization demonstrated centbucridine's potent local anesthetic properties in animal models, showing 4-5 times greater anesthetic potency than lidocaine while maintaining a favorable safety profile [3] [4]. This promising preclinical data led to comprehensive clinical evaluation throughout the 1980s, positioning centbucridine as one of India's significant contributions to anesthetic pharmacology. Despite its established efficacy in ophthalmic and dental surgeries, the compound remains underutilized in global medical practice, though it retains significant interest as a structurally unique anesthetic agent [4].

Classification Within Non-Ester, Non-Amide Anesthetic Agents

Centbucridine defies conventional local anesthetic classification through its distinctive quinoline-based structure, establishing a third chemical category beyond the classical ester and amide families:

Table 1: Classification of Local Anesthetic Agents by Chemical Structure

Structural ClassRepresentative AgentsMetabolic PathwayDistinctive Features
EstersCocaine, Procaine, TetracainePlasma esterasesHigher allergenic potential; unstable in solution
AmidesLidocaine, Bupivacaine, ArticaineHepatic microsomal enzymesGreater stability; lower allergenic potential
Quinoline derivativesCentbucridineHepatic metabolism with minor esterase contributionNon-ester, non-amide structure; inherent vasoconstrictive activity

Centbucridine's molecular architecture centers on a tetrahydroacridine core (a fused tricyclic system containing benzene, pyridine, and cyclohexene rings) substituted with a butylamino side chain at position 4. The compound's hydrochloride salt form (chemical formula: C₁₇H₂₃ClN₂; molecular weight: 290.8 g/mol) enhances solubility for injection while maintaining stability [6]. Its primary amine functionality (CCCCN-) attached to the heterocyclic system enables interaction with voltage-gated sodium channels through mechanisms distinct from traditional anesthetics [4] [6].

This structural divergence translates to distinctive physicochemical properties including lipophilicity parameters that facilitate nerve membrane penetration, pKa values influencing the proportion of ionized versus unionized drug at physiological pH, and protein binding characteristics affecting duration of action. Unlike ester anesthetics, centbucridine demonstrates excellent solution stability, and unlike amides, its metabolism involves multiple pathways including both hepatic transformation and plasma esterase activity due to the presence of a tertiary amine group [4].

Rationale for Development: Addressing Limitations of Conventional Local Anesthetics

The development of centbucridine specifically targeted three significant limitations inherent to conventional local anesthetics:

  • Vasodilatory Effects: Most conventional local anesthetics (particularly lidocaine) induce unwanted vasodilation at the injection site, increasing systemic absorption and reducing both anesthetic duration and intensity. This necessitates the addition of vasoconstrictors like epinephrine, which introduces cardiovascular risks in susceptible patients. Centbucridine uniquely exhibits inherent vasoconstrictive properties through mechanisms thought to involve direct vascular smooth muscle effects [3] [4]. This intrinsic activity permits its use without adjunctive vasoconstrictors, as demonstrated in dental extraction studies where 0.5% centbucridine provided comparable anesthesia to 2% lidocaine with epinephrine 1:200,000 [3].

  • Cardiotoxicity Concerns: The cardiotoxicity of bupivacaine and related amide anesthetics, manifesting as challenging-to-treat ventricular arrhythmias and myocardial depression, prompted searches for safer alternatives. Centbucridine's preclinical cardiac safety profile suggested reduced cardiotoxic potential compared to bupivacaine, attributed to its distinct receptor interaction kinetics with cardiac sodium channels. Clinical studies monitoring cardiovascular parameters during dental extractions found no significant alterations in heart rate or blood pressure with centbucridine administration, contrasting with the known cardiovascular effects of epinephrine-containing anesthetics [3].

  • Metabolic Limitations and Allergy Concerns: Ester anesthetics produce metabolite-related allergies (para-aminobenzoic acid), while amides carry concerns regarding metabolite accumulation in hepatic impairment. Centbucridine's mixed metabolic pathway involving both hepatic enzymes and plasma esterases offers potential advantages in patients with metabolic deficiencies. Additionally, its non-ester, non-amide structure presents a hypoallergenic alternative for patients with confirmed allergies to conventional anesthetics, though clinical documentation of this specific advantage remains observational [4].

Table 2: Comparative Advantages of Centbucridine Over Conventional Local Anesthetics

Limitation in Conventional AnestheticsCentbucridine's Addressing MechanismClinical Consequence
Vasodilation requiring vasoconstrictorsInherent vasoconstrictor activityReduced systemic absorption; avoidance of vasoconstrictor-related adverse effects
Cardiotoxicity (bupivacaine-like agents)Differential sodium channel interactionStable cardiovascular parameters during administration
Allergenic potential (esters)Non-ester, non-amide chemical structurePotential alternative for allergic patients
Solution instability (esters)Stable quinoline-based structureConsistent potency in solution; predictable dosing

The pharmacological rationale for centbucridine thus represents a targeted molecular design approach to overcome specific clinical limitations while maintaining anesthetic efficacy. Its development at CDRI exemplifies how institutionally-driven pharmaceutical innovation can yield structurally novel agents addressing well-defined therapeutic gaps. While not universally adopted, centbucridine remains a pharmacologically significant alternative anesthetic, particularly valuable in patients with cardiovascular contraindications to vasoconstrictors or allergies to traditional anesthetic classes [3] [4].

Compounds Mentioned

  • Centbucridine
  • Cocaine
  • Procaine
  • Tetracaine
  • Lidocaine (Lignocaine)
  • Bupivacaine
  • Articaine
  • Prilocaine
  • Ropivacaine

Properties

CAS Number

82636-28-0

Product Name

Centbucridine

IUPAC Name

N-butyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride

Molecular Formula

C17H23ClN2

Molecular Weight

290.8 g/mol

InChI

InChI=1S/C17H22N2.ClH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19);1H

InChI Key

NXPBZLHQSPLKQA-UHFFFAOYSA-N

SMILES

CCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl

Solubility

Soluble in DMSO

Synonyms

Centbucridine

Canonical SMILES

CCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.